molecular formula C20H24ClFN2O3S2 B4806738 N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4806738
M. Wt: 459.0 g/mol
InChI Key: ZNVUZENGHBMZDN-UHFFFAOYSA-N
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Description

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may involve nucleophilic substitution reactions, where the benzyl group is introduced through a reaction with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or amines.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or inhibits.

    Pathways Involved: Signaling pathways and metabolic processes that are affected by the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide include other benzylamine derivatives and sulfonyl-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClFN2O3S2/c1-14-6-4-9-19(15(14)2)24(29(3,26)27)12-20(25)23-10-11-28-13-16-17(21)7-5-8-18(16)22/h4-9H,10-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVUZENGHBMZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NCCSCC2=C(C=CC=C2Cl)F)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

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